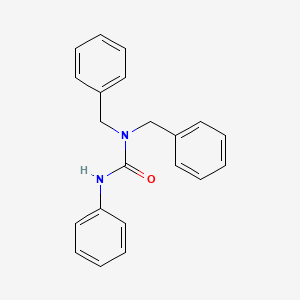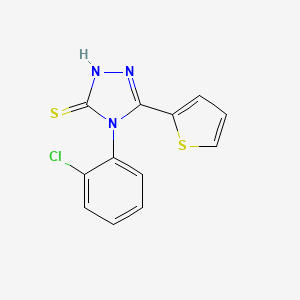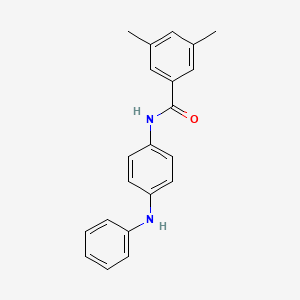![molecular formula C18H20N2OS B5705972 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5705972.png)
4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol, also known as CMPT, is a compound that belongs to the family of piperazine derivatives. It has been used in scientific research for its potential therapeutic effects, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol is not fully understood. However, it is believed to act as a partial agonist of serotonin and dopamine receptors, which may contribute to its antidepressant and anxiolytic effects. 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol can modulate the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain. It has also been shown to increase the levels of BDNF and reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD). These biochemical and physiological effects may contribute to the potential therapeutic effects of 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer and study in animal models. However, one of the limitations is its limited availability and high cost, which may limit its use in larger-scale studies.
Orientations Futures
Of research include studying its potential therapeutic effects in other neurological disorders and elucidating its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol involves the reaction of 4-chloro-phenol with 3-methyl-piperazine in the presence of potassium carbonate. The resulting intermediate is then reacted with carbon disulfide to form the final product, 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol. The reaction scheme is shown below:
Applications De Recherche Scientifique
4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has been studied for its potential therapeutic effects in various neurological disorders, such as depression, anxiety, and schizophrenia. Studies have shown that 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol can modulate the activity of serotonin and dopamine receptors in the brain, which are involved in the regulation of mood and behavior. 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Propriétés
IUPAC Name |
(4-hydroxyphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-3-2-4-16(13-14)19-9-11-20(12-10-19)18(22)15-5-7-17(21)8-6-15/h2-8,13,21H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHURQJKQUSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)

![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)
![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)

![N-1,3-benzodioxol-5-yl-3-{[(cyclohexylamino)(oxo)acetyl]hydrazono}butanamide](/img/structure/B5705938.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5705943.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)
![S-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B5705960.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5705971.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)